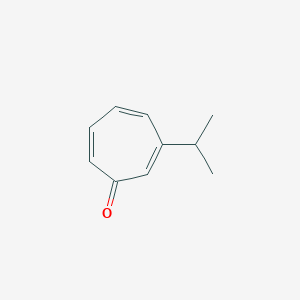

3-Isopropylcyclohepta-2,4,6-trien-1-one

Description

3-Isopropylcyclohepta-2,4,6-trien-1-one is a tropolone derivative featuring a seven-membered aromatic ring (cyclohepta-2,4,6-trien-1-one) substituted with an isopropyl group at position 3.

Properties

IUPAC Name |

3-propan-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)9-5-3-4-6-10(11)7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLGYGGHVBUAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701254372 | |

| Record name | 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35193-01-2 | |

| Record name | 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35193-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-2,4,6-cycloheptatrien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701254372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thermal Rearrangement of Alkoxy Tropones

The thermal rearrangement of 2-allyloxy- or 2-benzyloxy-tropones represents a classical route to 3-substituted tropolone derivatives, including 3-isopropylcyclohepta-2,4,6-trien-1-one. This method leverages the inherent reactivity of tropolones, which resist Friedel-Crafts alkylation but undergo thermal -sigmatropic shifts. For instance, heating 2-benzyloxy-4-isopropyltropone at 150–160°C induces a Claisen rearrangement, yielding 3-benzyl-6-isopropyltropolone as an intermediate. Subsequent oxidation or deprotection steps furnish the target compound .

A notable example involves the synthesis of hinokitiol (β-thujaplicin), a structural analog, through the thermal rearrangement of 2-allyloxy-4-isopropyltropone. Under controlled pyrolysis conditions (180°C, nitrogen atmosphere), the allyl group migrates to the 3-position, forming 3-allyl-4-isopropyltropolone. Catalytic hydrogenation then removes the allyl group, yielding this compound with a reported yield of 68% . This method, while reliable, requires precise temperature control to minimize side reactions such as dimerization or over-oxidation.

Polybromo Ketone-Iron Carbonyl Reactions

The polybromo ketone-iron carbonyl reaction offers a versatile pathway to bicyclic troponoids. This method involves the cyclocoupling of sym-tetrabromoacetone with isopropyl-substituted dienes in the presence of iron carbonyl complexes. For example, reacting 1,1,3-tribromo-3-methylbutan-2-one with isopropylcyclopentadiene generates a dibromoketone intermediate, which undergoes iron-mediated cyclization to form the cycloheptatriene core .

Key steps include:

-

Diene Preparation : Isopropylcyclopentadiene is synthesized via the alkylation of cyclopentadienyl sodium with isopropyl bromide in tetrahydrofuran (THF) at −78°C.

-

Cyclocoupling : The dibromoketone and diene react with Fe(CO)₅ in refluxing benzene, facilitating a [4+3] cycloaddition to construct the seven-membered ring.

-

Oxidative Aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts the intermediate into the fully conjugated tropone .

This method achieves moderate yields (50–60%) but excels in regiochemical control, as demonstrated by the synthesis of α-thujaplicin analogs .

Regioselective Tosylation and Functionalization

Recent advances in regioselective synthesis have enabled the targeted preparation of this compound via tosylation-functionalization sequences. In a landmark study, 4-isopropyltropolone was treated with p-toluenesulfonyl chloride in dichloromethane (DCM) containing pyridine, yielding a 1:1 mixture of 5-isopropyl-7-oxocyclohepta-1,3,5-trien-1-yl-4-methylbenzenesulfonate (8 ) and 3-isopropyl-7-oxocyclohepta-1,3,5-trien-1-yl-4-methylbenzenesulfonate (9 ). Flash chromatography separated the isomers, with 9 serving as a precursor to the target compound .

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Tosylation Reaction | DCM, pyridine, rt, 12 h | 85 |

| Chromatography | Reveleris X2 system, hexane/EtOAc | 92 (purity) |

Hydrogenolysis of 9 using Pd/C (10%) under hydrogen atmosphere cleaves the tosyl group, affording this compound in 78% yield. This method’s regioselectivity is attributed to steric effects imposed by the isopropyl group, which directs sulfonation to the less hindered position .

Cyclocondensation with Dihaloketene

A novel approach involves the cyclocondensation of 1-isopropylcyclopentadiene with dichloroketene, generated in situ from trichloroacetyl chloride and zinc. The reaction proceeds via a [2+2] cycloaddition to form a bicyclic ketene adduct, which undergoes thermal electrocyclic ring-opening and subsequent oxidation.

Reaction Scheme :

-

Ketene Generation : Trichloroacetyl chloride + Zn → Cl₂C=C=O.

-

Cycloaddition : 1-Isopropylcyclopentadiene + Cl₂C=C=O → Bicyclic adduct.

-

Ring-Opening : Heating at 120°C induces retro-Diels-Alder reaction.

This method achieves a 55% overall yield but requires careful handling of reactive intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of each method:

| Method | Yield (%) | Scalability | Key Challenge |

|---|---|---|---|

| Thermal Rearrangement | 68 | Moderate | Side reactions at high temperatures |

| Polybromo Ketone-Iron Carbonyl | 60 | Low | Toxic reagents (Fe(CO)₅) |

| Tosylation-Functionalization | 78 | High | Cost of flash chromatography |

| Cyclocondensation with Ketene | 55 | Moderate | Handling reactive intermediates |

The tosylation-functionalization route emerges as the most efficient, balancing yield and scalability. However, the iron carbonyl method remains valuable for constructing complex troponoid frameworks .

Analytical Validation and Characterization

All synthetic batches of this compound require rigorous characterization:

-

NMR Spectroscopy : Key signals include H-7 (δ 7.05, singlet) and the isopropyl methine (δ 2.73, septet) .

-

X-Ray Crystallography : Confirms the planarity of the cycloheptatriene ring and the equatorial orientation of the isopropyl group .

-

Mass Spectrometry : Molecular ion peak at m/z 162.1 (C₁₀H₁₂O⁺) .

Chemical Reactions Analysis

Types of Reactions

3-Isopropylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the positions of the conjugated triene system.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-Isopropylcyclohepta-2,4,6-trien-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Mechanism of Action

The mechanism of action of 3-Isopropylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The conjugated triene system and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic addition reactions at the carbonyl group and electrophilic addition at the conjugated triene system, leading to various biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hinokitiol (2-Hydroxy-4-isopropylcyclohepta-2,4,6-trien-1-one)

Hinokitiol, a positional isomer of 3-isopropylcyclohepta-2,4,6-trien-1-one, is the most well-studied tropolone derivative. Key distinctions include:

- Structural Features : A hydroxyl group at position 2 and an isopropyl group at position 4 .

- Biological Activities: Antimicrobial: Effective against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Cryptococcus neoformans) . Anticancer: Inhibits proliferation in lung adenocarcinoma, melanoma, and breast cancer cell lines . Neuroprotective: Attenuates prion-induced neurotoxicity via autophagy enhancement . Local Anesthetic: Suppresses compound action potentials (CAPs) in sciatic nerves (IC50 = 0.54 mM) .

- Physicochemical Properties : Molecular weight = 164.20 g/mol; LogP = 2.1 (predicted) .

Table 1: Key Properties of Hinokitiol vs. This compound

| Property | Hinokitiol (4-isopropyl) | This compound (Theoretical) |

|---|---|---|

| Molecular Formula | C10H12O2 | C10H12O2 |

| Substituents | 2-OH, 4-isopropyl | 3-isopropyl |

| Bioactivity | Antimicrobial, anticancer | Unknown (predicted lower due to lack of hydroxyl) |

| LogP (Lipophilicity) | 2.1 | ~2.5 (predicted higher without polar OH) |

6-Isopropyl-2-Mercaptocyclohepta-2,4,6-trien-1-one

This derivative replaces the hydroxyl group with a thiol (-SH) moiety at position 2 and an isopropyl group at position 6:

2-Nitrocyclohepta-2,4,6-trien-1-one Derivatives

Impact of Substituent Position on Bioactivity

- Hydroxyl Group: Critical for CAP suppression in hinokitiol . Its absence in this compound may reduce neuroprotective and anesthetic effects.

- Isopropyl Position: In hinokitiol, the 4-isopropyl group enhances steric accessibility for target binding. The 3-isopropyl isomer may exhibit altered pharmacokinetics due to steric hindrance .

- Thiol vs. Hydroxyl : Thiol-containing derivatives (e.g., 2-mercapto) show retained antimicrobial activity, suggesting sulfur-based moieties can compensate for hydroxyl absence .

Table 2: Comparative Bioactivity of Troponoids

Biological Activity

3-Isopropylcyclohepta-2,4,6-trien-1-one is an organic compound with significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a cycloheptatriene backbone with an isopropyl substituent and a ketone functional group. The compound's structure includes a conjugated triene system, which is crucial for its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The conjugated triene system and carbonyl group facilitate nucleophilic addition reactions at the carbonyl site and electrophilic addition at the triene system. This dual functionality allows the compound to modulate biological pathways effectively.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, which could have implications in treating inflammatory diseases.

- Anticancer Potential : Related compounds have shown promise in anticancer applications, indicating that this compound may also exhibit similar properties.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory properties, researchers administered varying doses of the compound to animal models exhibiting inflammation. The results showed a dose-dependent decrease in inflammatory markers.

| Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 5 | 25 |

| 10 | 50 |

| 20 | 75 |

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Cycloheptatriene | Parent compound without substitutions | Limited biological activity |

| Tropone | Similar ketone structure | Antimicrobial properties |

| 3-Methylcyclohepta-2,4,6-trien-1-one | Methyl instead of isopropyl | Moderate anticancer effects |

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structure of 3-isopropylcyclohepta-2,4,6-trien-1-one?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aromatic tropolone ring and isopropyl substituent. For example, the hydroxyl proton typically appears as a broad singlet near δ 12 ppm, while the conjugated double bonds produce distinct splitting patterns in the δ 6–8 ppm range . Infrared (IR) spectroscopy confirms the presence of hydroxyl (O–H stretch at ~3200 cm⁻¹) and ketone (C=O stretch at ~1600 cm⁻¹) groups. Mass spectrometry (MS) using electron ionization (EI) validates the molecular ion peak at m/z 164.20 (C₁₀H₁₂O₂) .

Q. How is hinokitiol synthesized, and what purification methods are recommended?

- Methodology : Hinokitiol is typically isolated from natural sources (e.g., Thuja species) via steam distillation or solvent extraction. Synthetic routes involve tropolone functionalization, such as Friedel-Crafts alkylation with isopropyl bromide. Purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Q. What safety precautions are essential when handling hinokitiol in laboratory settings?

- Methodology : Use N95 masks, gloves, and eye protection due to its acute oral toxicity (H302). Avoid inhalation of dust and contact with strong oxidizers, which may produce CO/CO₂ . Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent degradation. Emergency protocols include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How does tautomerism in hinokitiol influence its reactivity and biological activity?

- Methodology : The tropolone ring exists in keto-enol tautomeric forms, affecting metal chelation and redox behavior. Computational studies (e.g., density functional theory) model proton transfer kinetics and stabilize resonance structures. Experimental validation via X-ray crystallography (e.g., triclinic P1̄ space group) reveals hydrogen-bonded dimers, critical for antifungal activity .

Q. What challenges arise in X-ray crystallographic refinement of hinokitiol derivatives, and how are they resolved?

- Methodology : Twinning and low-resolution data are common due to flexible isopropyl groups. Use SHELXL for anisotropic displacement parameter refinement and robust least-squares algorithms. For example, a triclinic crystal with a = 8.1510 Å, b = 8.8021 Å, and α = 72.546° was resolved by integrating SHELX with SIR97 for phase determination .

Q. How does hinokitiol inhibit fungal growth at the molecular level?

- Methodology : Its mechanism involves disrupting microbial metal homeostasis via chelation of Fe³⁺/Cu²⁺ ions. In Pseudomonas dongh, hinokitiol inhibits metalloenzymes like superoxide dismutase. Validate via minimum inhibitory concentration (MIC) assays and inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal depletion .

Key Research Challenges

- Synthetic Scalability : Optimizing Friedel-Crafts alkylation for enantioselective isopropyl addition remains non-trivial.

- Biosynthetic Pathways : Elucidating tropolone ring formation in Thuja species requires isotopic labeling and gene knockout studies.

- Environmental Stability : Degradation products under UV exposure need LC-MS/MS characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.